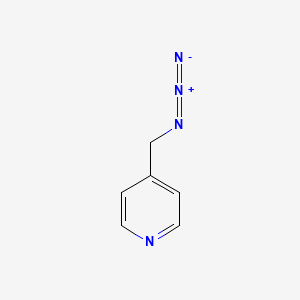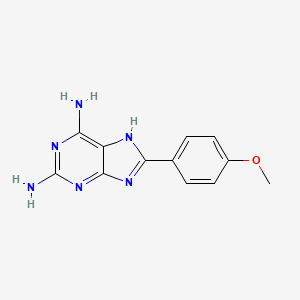
4-(Azidomethyl)pyridine
描述
4-(Azidomethyl)pyridine is an organic compound with the molecular formula C₆H₆N₄ It is characterized by the presence of an azide group (-N₃) attached to a methyl group, which is further connected to a pyridine ring
作用机制
Target of Action
It is known that pyridine derivatives, such as 4-(azidomethyl)pyridine, are often used in the synthesis of various biologically active compounds . These compounds can interact with a variety of biological targets, depending on their specific structures and functional groups .
Mode of Action
It is known that pyridine derivatives can interact with their targets in various ways, such as through hydrogen bonding, π-π stacking, and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
It is known that pyridine derivatives can affect a variety of biochemical pathways, depending on their specific structures and functional groups . These effects can lead to various downstream effects, such as changes in cell signaling, gene expression, and metabolic processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy . Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while factors such as its metabolic stability and interactions with drug-metabolizing enzymes can influence its metabolism and excretion .
Result of Action
It is known that pyridine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structures and functional groups . These effects can include changes in cell signaling, gene expression, and metabolic processes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound . These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The presence of the azide group in 4-(Azidomethyl)pyridine could potentially allow it to participate in click reactions, a powerful tool in chemical biology for the modification and labeling of biomolecules .
Cellular Effects
It is known that pyridine derivatives can have significant effects on cellular processes . For instance, some pyridine-based compounds have been found to inhibit SARM1, a protein involved in programmed cell death .
Molecular Mechanism
The azide group in this compound could potentially interact with various biomolecules through click chemistry, leading to changes in their function .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that azido compounds can form during the preparation of certain molecules and may have implications for the stability and long-term effects of these compounds .
Metabolic Pathways
Pyridine nucleotides play a pivotal role in regulating intermediary metabolism, including the biosynthesis of DNA and RNA .
Transport and Distribution
The presence of the pyridine ring could potentially influence its localization or accumulation within cells .
Subcellular Localization
The presence of the pyridine ring could potentially influence its localization within specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 4-(Azidomethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-(chloromethyl)pyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction typically proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 4-(Azidomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, DMF or acetonitrile as solvents, elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts, mild temperatures.
Reduction Reactions: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Substitution Reactions: Various substituted pyridines.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminomethylpyridine.
科学研究应用
4-(Azidomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and coordination compounds.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is employed in material science for the development of polymers and advanced materials with specific properties.
相似化合物的比较
2-(Azidomethyl)pyridine: Similar structure but with the azide group attached to the second position of the pyridine ring.
3-(Azidomethyl)pyridine: Azide group attached to the third position of the pyridine ring.
4-(Azidomethyl)benzoic acid: Azide group attached to a benzoic acid moiety instead of a pyridine ring.
Uniqueness: 4-(Azidomethyl)pyridine is unique due to its specific positioning of the azide group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific derivatives that are not easily accessible with other similar compounds.
属性
IUPAC Name |
4-(azidomethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-10-9-5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJCWJYAEHAJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00706994 | |
| Record name | 4-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864528-34-7 | |
| Record name | 4-(Azidomethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864528-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Azidomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00706994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)


![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)


![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)

